N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-11-3-4-12(2)14(7-11)9-17(23)20-19-22-21-18(26-19)13-5-6-15-16(8-13)25-10-24-15/h3-8H,9-10H2,1-2H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUZGTXAIMASJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
Compound Structure and Synthesis
The compound features a benzo[d][1,3]dioxole moiety linked to an oxadiazole and an acetamide functional group. The unique combination of these structural elements contributes to its biological activity.
Synthesis
The synthesis typically involves multi-step organic reactions starting with the preparation of the benzo[d][1,3]dioxole derivative followed by the formation of the oxadiazole ring. Common reagents include various coupling agents and solvents tailored to optimize yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance, derivatives of benzo[d][1,3]dioxole have shown significant antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Doxorubicin | HepG2 | 7.46 | |
| This compound | HCT116 | 4.52 (estimated) | |
| Bis(benzo[d][1,3]dioxol-5-yl)thiourea | MCF7 | 4.56 |
The mechanisms underlying these anticancer effects include inhibition of EGFR (epidermal growth factor receptor), induction of apoptosis via the mitochondrial pathway (involving proteins such as Bax and Bcl-2), and modulation of cell cycle progression.
Antimicrobial Activity
Compounds containing the benzo[d][1,3]dioxole structure have also been investigated for their antimicrobial properties. For example:
- Benzodioxole derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Research indicated that certain derivatives could inhibit methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation.
- Receptor Modulation : It can bind to receptors involved in signaling pathways that regulate cell growth and apoptosis.
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells.
Case Studies
Several case studies have explored the efficacy and safety profile of related compounds:
- In Vitro Studies : A study assessed the cytotoxicity of various derivatives on normal versus cancer cell lines using MTS assays. Results indicated that certain derivatives had IC50 values greater than 150 µM against normal cells, suggesting a favorable safety profile.
- In Vivo Studies : Research on diabetic mouse models demonstrated that specific derivatives exhibited antidiabetic effects alongside their anticancer properties.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing the oxadiazole moiety often exhibit anticancer activity. For instance, derivatives similar to N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide have been evaluated for their efficacy against various cancer cell lines.
A study focusing on 1,3,4-oxadiazole derivatives demonstrated that these compounds could induce apoptosis in glioblastoma cells. The cytotoxic effects were assessed using assays that measure cell viability and DNA damage .
Anti-Diabetic Effects
In addition to anticancer properties, certain oxadiazole derivatives have shown promise in anti-diabetic applications. In vivo studies using Drosophila melanogaster models indicated that specific compounds could significantly lower glucose levels . This suggests a potential application for this compound in diabetes management.
Antimicrobial Activity
The synthesis of oxadiazole derivatives has also been linked to antimicrobial properties. Various studies have reported that compounds with similar structures exhibit activity against both Gram-positive and Gram-negative bacteria . This highlights the versatility of the oxadiazole framework in developing new antimicrobial agents.
Case Studies and Research Findings
Numerous studies have explored the biological implications of oxadiazole-containing compounds:
Q & A
(Basic) What are the established synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves a two-step process:
- Step 1 : Formation of the 1,3,4-oxadiazole core. For example, condensation of benzo[d][1,3]dioxol-5-carbohydrazide with appropriate carbonyl derivatives (e.g., chloroacetyl chloride) under reflux with triethylamine in solvents like dioxane or chloroform .
- Step 2 : Acetamide coupling. Reacting the oxadiazole intermediate with 2-(2,5-dimethylphenyl)acetic acid derivatives using coupling agents or acid chlorides .
Characterization : Post-synthesis purity is monitored via TLC, followed by recrystallization (e.g., pet-ether or ethanol-DMF mixtures). Structural confirmation employs H/C NMR, FT-IR, and elemental analysis. Recrystallization conditions and solvent selection are critical to avoid polymorphic impurities .
(Basic) What in vitro biological screening assays are recommended for initial evaluation?
- Enzyme inhibition : Lipoxygenase (LOX) or cyclooxygenase (COX) assays, as structurally related oxadiazole-acetamide derivatives show inhibitory activity. Protocols involve spectrophotometric monitoring of enzyme-substrate interactions (e.g., linoleic acid peroxidation for LOX) .
- Antimicrobial testing : Agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values, with comparisons to positive controls like doxorubicin .
(Advanced) How can computational methods optimize reaction conditions for higher yields?
- Reaction path search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in oxadiazole formation. Tools like Gaussian or ORCA are employed to predict optimal solvents, temperatures, and catalysts .
- Machine learning : Train models on existing reaction data (e.g., solvent polarity, reagent ratios) to predict yield outcomes. ICReDD’s integrated computational-experimental workflows reduce trial-and-error by prioritizing conditions with high predicted efficiency .
- Validation : Cross-check computational predictions with small-scale experiments (e.g., 1 mmol reactions) before scaling up .
(Advanced) How can structural modifications enhance bioactivity, and what SAR trends are observed?
- Substituent effects :
- Benzo[d][1,3]dioxol-5-yl group : Electron-donating groups (e.g., methyl, methoxy) at the 5-position improve lipoxygenase inhibition by enhancing electron density on the oxadiazole ring .
- 2,5-Dimethylphenyl acetamide : Bulky substituents at the phenyl ring increase hydrophobic interactions in enzyme binding pockets, as shown in docking studies .
- Methodology : Synthesize analogs via substituent variation (e.g., halogenation, alkylation) and compare bioactivity using dose-response curves. SAR analysis requires multivariate statistical tools to isolate key structural contributors .
(Advanced) How should researchers resolve contradictions in biological activity across assays?
- Case example : A compound may show potent LOX inhibition but weak cytotoxicity.
- Root-cause analysis :
- Assay conditions : Check for differences in pH, temperature, or cofactors (e.g., Fe in LOX assays) that alter enzyme conformation .
- Cellular uptake : Use HPLC or fluorescence tagging to quantify intracellular accumulation. Poor uptake in cytotoxicity assays may explain discrepancies despite in vitro enzyme activity .
- Off-target effects : Perform kinome-wide profiling or transcriptomics to identify unintended targets .
(Basic) What purification techniques are critical for isolating high-purity product?
- Recrystallization : Optimize solvent pairs (e.g., ethanol-water) to balance solubility and yield. reports pet-ether as effective for oxadiazole derivatives .
- Column chromatography : Use silica gel with gradient elution (e.g., hexane:ethyl acetate) for polar impurities. Monitor fractions via TLC (R = 0.3–0.5) .
- HPLC : Reverse-phase C18 columns with acetonitrile-water mobile phases resolve closely related byproducts (e.g., regioisomers) .
(Advanced) What challenges arise in scaling up synthesis, and how are they addressed?
- Heat dissipation : Exothermic steps (e.g., chloroacetyl chloride addition) require jacketed reactors with controlled cooling to prevent decomposition .
- Solvent recovery : Implement membrane-based separation (e.g., nanofiltration) to recycle triethylamine and reduce waste, aligning with CRDC guidelines for sustainable engineering .
- Process analytical technology (PAT) : Use inline FT-IR or Raman spectroscopy for real-time monitoring of reaction progression and impurity formation .
(Advanced) How does this compound compare to structurally similar analogs in antitumor activity?
- Benchmarking : Compare IC values against analogs like 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amine. The acetamide moiety in the target compound enhances solubility but may reduce membrane permeability vs. thiazole derivatives .
- Mechanistic studies : Conduct apoptosis assays (e.g., Annexin V staining) and cell cycle analysis (flow cytometry) to differentiate modes of action .
(Basic) What spectroscopic techniques confirm the compound’s identity post-synthesis?
- NMR : H NMR should show characteristic peaks:
- FT-IR : C=O stretch at ~1650 cm (acetamide), C-O-C at ~1250 cm (oxadiazole) .
- Mass spectrometry : HRMS confirms the molecular ion ([M+H]) with <2 ppm error .
(Advanced) What strategies validate target engagement in enzyme inhibition assays?
- Competitive binding assays : Use isothermal titration calorimetry (ITC) to measure binding constants (K) and stoichiometry .
- X-ray crystallography : Co-crystallize the compound with the target enzyme (e.g., LOX) to resolve binding interactions at the active site .
- Mutagenesis : Engineer enzyme variants (e.g., Ala substitutions at key residues) to test hydrogen bonding or hydrophobic interactions predicted by docking studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
